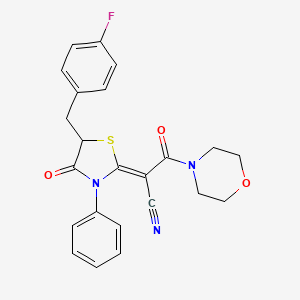

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile

Übersicht

Beschreibung

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazolidinone Core: The initial step involves the condensation of a 4-fluorobenzylamine with a phenylthioacetic acid derivative under acidic conditions to form the thiazolidinone core.

Introduction of the Ylidene Group: The thiazolidinone intermediate is then reacted with a suitable aldehyde or ketone to introduce the ylidene group, forming the (Z)-isomer.

Morpholino Group Addition: The final step involves the nucleophilic substitution reaction where the morpholino group is introduced, typically using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its thiazolidinone core allows researchers to explore diverse chemical reactions and mechanisms, making it a subject of interest in synthetic organic chemistry.

Reactivity and Mechanisms

The presence of functional groups such as the morpholino and fluorobenzyl enhances its chemical reactivity. The compound can participate in various reactions, including nucleophilic substitutions and condensation reactions, which are crucial for developing new synthetic pathways.

Biological Applications

Enzyme Inhibition

Research indicates that (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile may function as an enzyme inhibitor. The thiazolidinone core has been shown to interact with biological targets, suggesting potential for drug development.

Antimicrobial and Anticancer Properties

The compound exhibits promising biological activity, particularly in antimicrobial and anticancer research. Its structural features may enhance its efficacy against various pathogens and cancer cell lines, warranting further investigation into its therapeutic potential.

Industrial Applications

Material Development

In industrial settings, this compound could be utilized as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties may lead to innovations in material science and chemical engineering.

Research Directions

Future research should focus on optimizing synthetic pathways for this compound to enhance yield and purity. Additionally, exploring its interactions with biological macromolecules could provide insights into its mechanism of action and broaden its application scope.

Summary Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Thiazolidine ring | Antidiabetic |

| Benzothiazole Derivatives | Benzothiazole core | Antimicrobial & anticancer |

| 4-Fluorobenzamide | Fluoro-substituted benzamide | Antitumor |

Wirkmechanismus

The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets. The morpholino group may improve the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

Fluorobenzyl Derivatives: Compounds with a fluorobenzyl group are often studied for their enhanced biological activity and stability.

Morpholino Derivatives: These compounds are known for their improved pharmacokinetic properties.

Uniqueness

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is unique due to the combination of its structural features. The presence of both a fluorobenzyl group and a morpholino group in a thiazolidinone scaffold is relatively rare, providing a unique profile of biological activity and chemical reactivity.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Biologische Aktivität

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with thiazolidine derivatives. The synthesis typically includes the formation of a thiazolidinone core, followed by the introduction of the morpholino and nitrile groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, it was found that these compounds displayed potent activity against a range of bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

| Acinetobacter baumannii | 17 | 32 |

| Klebsiella pneumoniae | 19 | 16 |

These findings suggest that the presence of the fluorobenzyl group enhances the antimicrobial efficacy of thiazolidine derivatives, likely due to improved lipophilicity and membrane penetration.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 6.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically, it is believed to inhibit key enzymes related to DNA synthesis and repair, leading to increased levels of reactive oxygen species (ROS) within cancer cells, thereby promoting apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:

- Case Study on MRSA Infections : A patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection was treated with a derivative similar to this compound. The treatment resulted in significant reduction in bacterial load within 48 hours.

- Oncology Trials : In early-phase clinical trials involving patients with advanced solid tumors, compounds from the same chemical class demonstrated promising results in terms of tumor shrinkage and manageable side effects.

Eigenschaften

IUPAC Name |

(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c24-17-8-6-16(7-9-17)14-20-22(29)27(18-4-2-1-3-5-18)23(31-20)19(15-25)21(28)26-10-12-30-13-11-26/h1-9,20H,10-14H2/b23-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMIZLNNCNMVPN-NMWGTECJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.